molecular formula C12H12FN3O B8356141 N-(4-Fluoro-2-(4-methyl-1H-imidazol-1-yl)phenyl)acetamide

N-(4-Fluoro-2-(4-methyl-1H-imidazol-1-yl)phenyl)acetamide

Cat. No. B8356141
M. Wt: 233.24 g/mol
InChI Key: HHCCNXMTXWKZCZ-UHFFFAOYSA-N
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Patent
US07875618B2

Procedure details

Reaction of intermediate 2A (17.5 g, 91.4 mmol) and acetic anhydride (90 mL, 914 mmol) provided the product 3A as an off-white powder (13.5 g, 64% yield). EIMS 234.1 [M+H]+.
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Yield
64%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([N:9]2[CH:13]=[C:12]([CH3:14])[N:11]=[CH:10]2)[CH:3]=1.[C:15](OC(=O)C)(=[O:17])[CH3:16]>>[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][C:15](=[O:17])[CH3:16])=[C:4]([N:9]2[CH:13]=[C:12]([CH3:14])[N:11]=[CH:10]2)[CH:3]=1

Inputs

Step One
Name
Quantity
17.5 g
Type
reactant
Smiles
FC1=CC(=C(N)C=C1)N1C=NC(=C1)C
Name
Quantity
90 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC(=C(C=C1)NC(C)=O)N1C=NC(=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 13.5 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.